molecular formula C4H5BO2S B050007 3-Thiopheneboronic acid CAS No. 6165-69-1

3-Thiopheneboronic acid

Cat. No. B050007
CAS RN: 6165-69-1
M. Wt: 127.96 g/mol
InChI Key: QNMBSXGYAQZCTN-UHFFFAOYSA-N
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Description

3-Thiopheneboronic acid is a compound that falls within the broader category of thiophene derivatives. These are aromatic five-membered ring compounds that include sulfur as a heteroatom. Thiophene derivatives are present in numerous natural and unnatural compounds that possess valuable bioactivities. The significance of thiophene derivatives extends across various fields, including medicinal chemistry, due to their range of applications such as antimicrobial, anticancer, antiparasitic, anti-inflammatory, and antihypertensive activities. Moreover, the employment of thiophene derivatives in the realms of organic materials, agrochemicals, flavors, and dyes highlights their versatility and the importance of their synthesis methods (D. Xuan, 2020).

Synthesis Analysis

The synthesis of thiophene derivatives, including 3-thiopheneboronic acid, has attracted significant attention due to their broad applications. Recent achievements in the synthesis of thiophenes have seen the modification and improvement of established methods like the Gewald and Fiesselmann methods, alongside the development of novel synthetic approaches. These methods leverage diverse catalysts and, in some cases, also elucidate reaction mechanisms. The continuous evolution in the synthesis of thiophenes points toward future research directed at improving efficiency, versatility, and the adoption of environmentally friendly procedures (D. Xuan, 2020).

Molecular Structure Analysis

The molecular structure of thiophene derivatives is pivotal to their chemical reactivity and properties. The structure-activity relationships (SAR) of thiophene derivatives have been extensively reviewed, with a focus on their therapeutic properties as indicated by specific biological test systems. These investigations have arranged compounds based on their molecular structures and therapeutic properties, underlining the complexity and diversity of thiophene derivatives' biological activities (G. Drehsen, J. Engel, 1983).

Chemical Reactions and Properties

Thiophene derivatives engage in various chemical reactions that underscore their significance in synthetic chemistry. The reactivity of thiophene derivatives with electrophilic and nucleophilic reagents under different conditions has been a subject of considerable interest. These reactions are crucial for the development of thiophene-based compounds with potential applications in the medicinal, pharmacological, and biological fields. The versatility of thiophene derivatives in undergoing reactions has paved the way for their use in creating a wide array of bioactive systems (M. Makki, R. M. Abdel-Rahman, Abdulrahman S. Alharbi, 2019).

Scientific Research Applications

  • Chemosensitive Material Development :

    • Poly-3-thiopheneboronic acid exhibits a strong negative solvatochromic effect and significant electrochromic properties, making it a promising chemosensitive material (Efremenko & Mirsky, 2020).
  • Asymmetric Synthesis :

    • 3-Thiopheneboronic acid is useful in asymmetric 1,4-addition reactions to α,β-unsaturated carbonyl compounds, producing optically active β-(3-thienyl) carbonyl compounds with high enantioselectivity (Yoshida & Hayashi, 2003).
  • Suzuki-Miyaura Reactions :

    • Demonstrates utility in Suzuki–Miyaura reactions, as shown in the synthesis of 4-methyl-2-thiopheneboronic anhydride (Klingensmith, Bio, & Moniz, 2007).
    • Applied in the synthesis of thiophene oligomers and derivatives for pharmacological and other applications (Ikram et al., 2015).
  • Electrochemical DNA Sensor Development :

    • Used in the synthesis of polythiophene derivatives for electrochemical DNA sensors, demonstrating the potential for biological applications (Kang et al., 2004).
  • Catalysis Research :

    • A catalyst in the Suzuki–Miyaura coupling of heteroaryl halides with thiopheneboronic acid, efficient for forming biheteroaryls (Wang et al., 2013).

Safety And Hazards

3-Thiopheneboronic acid is considered hazardous. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid contact with skin and eyes, avoid formation of dust and aerosols, and to use only in well-ventilated areas .

Future Directions

3-Thiopheneboronic acid and its derivatives have potential applications in various fields. For instance, poly-3-thiopheneboronic acid, synthesized from 3-thienylboronic acid, has been suggested as a new chemosensitive material . Furthermore, 3-Thiopheneboronic acid has been used in the regulation of electrode/electrolyte interphase of lithium metal batteries with high-loading cathode .

properties

IUPAC Name

thiophen-3-ylboronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H5BO2S/c6-5(7)4-1-2-8-3-4/h1-3,6-7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QNMBSXGYAQZCTN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CSC=C1)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H5BO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60342433
Record name 3-Thiopheneboronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60342433
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

127.96 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Thiopheneboronic acid

CAS RN

6165-69-1
Record name 3-Thienylboronic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=6165-69-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Thiopheneboronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60342433
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (thiophen-3-yl)boronic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
397
Citations
Y Efremenko, VM Mirsky - Journal of Solid State Electrochemistry, 2020 - Springer
… Poly-3-thiopheneboronic acid was synthesized by electrochemical polymerization from 3-thienylboronic acid dissolved in the mixture of boron trifluoride diethyl etherate and acetonitrile. …
Number of citations: 8 link.springer.com
X Chen, W Zhang, S Zhu, S Wang, X Wu, Y Wang… - Organic …, 2019 - Elsevier
… bilayer film (3-thiopheneboronic acid and thiophene were polymerized for 10 s and 10 s, respectively), and (e, f) PT/P3TBA bilayer film (3-thiopheneboronic acid and thiophene were …
Number of citations: 10 www.sciencedirect.com
W Ren, Y Huang, S Li, J Gan, J Yang, X Li, M Wang… - Electrochimica …, 2021 - Elsevier
… Here, considering the synergistic function of boric acid and thiophene groups, we report the use of dual-functional 3-thiopheneboronic acid (TB) additive in high energy density LMB to …
Number of citations: 12 www.sciencedirect.com
F Yakuphanoglu, BF Şenkal - Polymer Engineering & Science, 2009 - Wiley Online Library
… 3-Thiopheneboronic acid was polymerized chemically by using K2Cr2O7. 0.3 g (1.92 mmol) of 3-thiophene boronic acid was dissolved in 2 mL of acetonitrile. 2.1 g (7.14 mmol) of …
K Wang, Q Fu, R Zhou, X Zheng, H Fu… - Applied …, 2013 - Wiley Online Library
… of 3-thiopheneboronic acid … 3-thiopheneboronic acid proceeded in good to excellent yields (Table 4, entries 1–5). However, chloroheteroaryls coupling with 3-thiopheneboronic acid did …
Number of citations: 16 onlinelibrary.wiley.com
S GRONOWITZ, J NAMTVEDT - Acta Chem. Scand, 1967 - actachemscand.org
… of 2-formyl-3-thiopheneboronic acid with hydrazines. Studies … reacting 4-formyl-3-thiopheneboronic acid with hydrazines. … while 4-formyl-3-thiopheneboronic acid gave a cyclic derivative …
Number of citations: 1 actachemscand.org
LM Klingensmith, MM Bio, GA Moniz - Tetrahedron Letters, 2007 - Elsevier
… followed by reaction with triisopropylborate and hydrolysis provides a 92:8 ratio of 4-methyl-2-thiopheneboronic acid (1) and regioisomeric 2-methyl-3-thiopheneboronic acid (3). The …
Number of citations: 31 www.sciencedirect.com
K Yoshida, T Hayashi - Heterocycles, 2003 - hero.epa.gov
Asymmetric 1, 4-addition of 3-thiopheneboronic acid to alpha, beta-unsaturated carbonyl compounds proceeded with high enantioselectivity in the presence of 3 mol%(Rh) of [Rh (OH)((…
Number of citations: 27 hero.epa.gov
E Borowska, K Durka, S Luliński… - European Journal of …, 2012 - Wiley Online Library
… 60 %) and 3-thiopheneboronic acid (ca. 40 %). The lithiation of 6b was more effective as the crude reaction mixture contained ca. 75 % 2i and only 25 % 3-thiopheneboronic acid. …
Y Zhong, C Li, G Xu, C Xu, J Dong, D Liu, D Lu… - Chemical Engineering …, 2022 - Elsevier
… A novel interface material 3-Thiopheneboronic acid (TBA) is first utilized as a multi-functional layer for PSCs application, which achieves the collaborative optimization of 1) energy level …
Number of citations: 11 www.sciencedirect.com

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